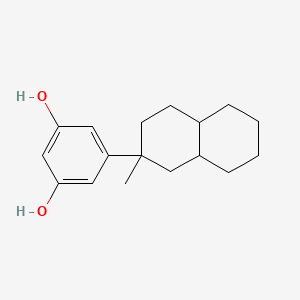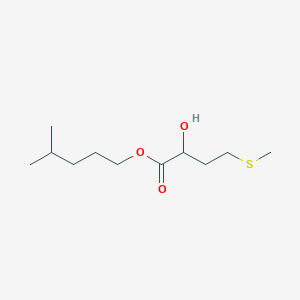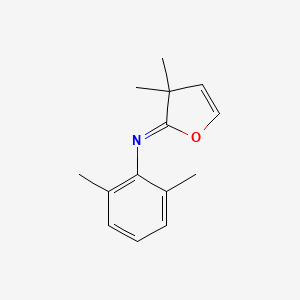
1,3-Bis(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of two bromophenyl groups and one phenyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxidized or reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-bromophenyl)propane
- 1,3-Bis(4-bromophenyl)acetone
- 1,3-Bis(4-bromophenyl)azulene
Uniqueness
1,3-Bis(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in the synthesis of new materials and drug candidates.
Propiedades
Número CAS |
823205-97-6 |
|---|---|
Fórmula molecular |
C21H16Br2N2 |
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
2,5-bis(4-bromophenyl)-3-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H16Br2N2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2 |
Clave InChI |
YCBSSDWNGDVMCB-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)


![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)

